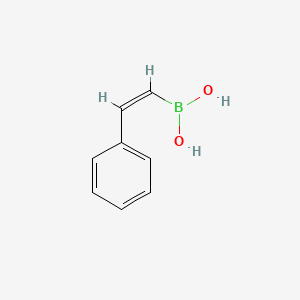
(R)-2,3-Dihydro-1H-indene-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,3-Dihydro-1H-indene-2,5-diamine is an organic compound with a unique bicyclic structure It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,3-Dihydro-1H-indene-2,5-diamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 2,3-dihydro-1H-indene-2,5-dione using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of ®-2,3-Dihydro-1H-indene-2,5-diamine may involve similar catalytic hydrogenation processes but on a larger scale. The choice of catalyst and reaction conditions is optimized for high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-2,3-Dihydro-1H-indene-2,5-diamine can undergo oxidation reactions to form corresponding imines or ketones.
Reduction: The compound can be further reduced to form more saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or ketones.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted indene derivatives.
Applications De Recherche Scientifique
®-2,3-Dihydro-1H-indene-2,5-diamine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-2,3-Dihydro-1H-indene-2,5-diamine depends on its specific application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and processes it is used in.
Comparaison Avec Des Composés Similaires
(S)-2,3-Dihydro-1H-indene-2,5-diamine: The enantiomer of the compound with similar chemical properties but different chiral configuration.
2,3-Dihydro-1H-indene-2,5-dione: The ketone precursor used in the synthesis of ®-2,3-Dihydro-1H-indene-2,5-diamine.
Indene: The parent hydrocarbon structure without the amino groups.
Uniqueness: ®-2,3-Dihydro-1H-indene-2,5-diamine is unique due to its chiral nature and the presence of two amino groups, which make it a valuable intermediate in asymmetric synthesis and other specialized chemical processes.
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
(2R)-2,3-dihydro-1H-indene-2,5-diamine |
InChI |
InChI=1S/C9H12N2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,9H,3,5,10-11H2/t9-/m1/s1 |
Clé InChI |
FZOKDSSCQAFGDX-SECBINFHSA-N |
SMILES isomérique |
C1[C@H](CC2=C1C=CC(=C2)N)N |
SMILES canonique |
C1C(CC2=C1C=CC(=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)



![[(Trimethylsilyl)amino]acetonitrile](/img/structure/B11923851.png)


![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)
![1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)

![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)
![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)
![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)

